2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions . The Fmoc group is a popular protecting group for the amino function in peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Preparation Methods
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions usually involve dissolving the amino acid in a suitable solvent like dimethylformamide (DMF) and adding Fmoc chloride dropwise while maintaining the reaction mixture at a low temperature to prevent side reactions .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, which is a common step in peptide synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present in the molecule.
Coupling Reactions: It is often used in peptide coupling reactions where the amino group is activated and reacts with carboxyl groups of other amino acids to form peptide bonds.
Common reagents used in these reactions include bases like piperidine for deprotection, and coupling agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation . The major products formed from these reactions are peptides and proteins with specific sequences and structures .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . When the Fmoc group is removed, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide or protein .
Comparison with Similar Compounds
Similar compounds to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid include other Fmoc-protected amino acids such as:
These compounds share the common feature of having the Fmoc group as a protecting group for the amino function. they differ in the side chains of the amino acids, which can influence their reactivity and the properties of the resulting peptides . The uniqueness of this compound lies in its specific side chain, which can impart unique properties to the peptides synthesized using this compound .
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-15(2)8-7-13-21(22(25)26)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
BCFOJZGWYJDLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.